molecular formula C10H19NO B2814527 (Octahydro-1H-quinolizin-9a-yl)methanol CAS No. 25516-32-9

(Octahydro-1H-quinolizin-9a-yl)methanol

Cat. No.: B2814527
CAS No.: 25516-32-9
M. Wt: 169.268
InChI Key: NRIQGMSMRMPQDN-UHFFFAOYSA-N
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Description

(Octahydro-1H-quinolizin-9a-yl)methanol is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol . It is a bicyclic compound that contains a quinolizidine core structure, which is a common motif in many natural alkaloids. This compound is often used in research and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

(Octahydro-1H-quinolizin-9a-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for a wide range of chemical modifications and enhances its potential as a versatile intermediate in organic synthesis .

Biological Activity

The compound (Octahydro-1H-quinolizin-9a-yl)methanol is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the quinolizidine core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the methanol group : This step often involves reduction processes or nucleophilic substitutions.

The overall synthetic route may require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The unique structure allows it to bind with high affinity to specific targets, modulating their activity and leading to various biological effects, such as:

  • Signal transduction modulation
  • Gene expression regulation
  • Metabolic process alterations .

Antimicrobial Activity

Recent studies have reported that derivatives of octahydroquinolizine exhibit significant antimicrobial properties. For instance, the methanol extract of related compounds demonstrated potent antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

Anticancer Properties

In vitro studies have shown that octahydroquinolizine derivatives can inhibit the proliferation of cancer cell lines. For example, certain fractions from methanol extracts displayed notable antiproliferative effects against human colon cancer cells (HT-29) and cervical cancer cells (HeLa), with IC50 values ranging from 226 to 242.52 μg/mL .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines in murine macrophage cell lines, suggesting potential therapeutic applications in inflammatory diseases .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coliSignificant inhibition
AntimicrobialS. aureusSignificant inhibition
AnticancerHT-29IC50 = 242.52 μg/mL
AnticancerHeLaIC50 = 226 μg/mL
Anti-inflammatoryRAW 264.7Cytokine inhibition

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Study on Antimicrobial Efficacy :
    • A comprehensive evaluation of various extracts from plants containing similar quinolizidine structures indicated robust antibacterial activity against both gram-positive and gram-negative bacteria, reinforcing the compound's potential as an antimicrobial agent.
  • Evaluation of Anticancer Properties :
    • In vitro tests on cancer cell lines revealed that compounds related to octahydroquinolizine could effectively reduce cell viability, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Research :
    • Investigations into the anti-inflammatory properties showed that these compounds could downregulate inflammatory markers, offering insights into their use in treating chronic inflammatory conditions.

Properties

IUPAC Name

1,2,3,4,6,7,8,9-octahydroquinolizin-9a-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-9-10-5-1-3-7-11(10)8-4-2-6-10/h12H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIQGMSMRMPQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCCC2(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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